2-(4-benzyl-1-piperazinyl)-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide
CAS No.:
Cat. No.: VC16065515
Molecular Formula: C24H32N4O
Molecular Weight: 392.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H32N4O |
|---|---|
| Molecular Weight | 392.5 g/mol |
| IUPAC Name | 2-(4-benzylpiperazin-1-yl)-N-[(E)-(4-tert-butylphenyl)methylideneamino]acetamide |
| Standard InChI | InChI=1S/C24H32N4O/c1-24(2,3)22-11-9-20(10-12-22)17-25-26-23(29)19-28-15-13-27(14-16-28)18-21-7-5-4-6-8-21/h4-12,17H,13-16,18-19H2,1-3H3,(H,26,29)/b25-17+ |
| Standard InChI Key | FINAGJBNNRYORN-KOEQRZSOSA-N |
| Isomeric SMILES | CC(C)(C)C1=CC=C(C=C1)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3 |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3 |
Introduction
2-(4-benzyl-1-piperazinyl)-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered attention in medicinal chemistry and pharmacology due to its unique structural features. This compound belongs to the class of hydrazones, characterized by the presence of the hydrazone linkage (C=N-N). The molecular formula for this compound is not explicitly provided in the available literature, but its molecular weight is approximately 335.5 g/mol.
Synthesis and Reaction Conditions
The synthesis of 2-(4-benzyl-1-piperazinyl)-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide typically involves a multi-step reaction process. The synthesis requires controlled conditions such as temperature, solvent choice (commonly acetone or ethanol), and reaction time to ensure high yield and purity. Thin-layer chromatography (TLC) is often used to monitor the progress of the reactions.
| Synthesis Step | Conditions |
|---|---|
| Solvent Choice | Acetone or ethanol |
| Temperature Control | Controlled to optimize yield and purity |
| Reaction Time | Optimized for complete reaction |
| Monitoring Technique | Thin-layer chromatography (TLC) |
Potential Biological Activities
| Potential Activity | Mechanism |
|---|---|
| Antitumor Effects | Preliminary studies indicate potential |
| Antimicrobial Effects | Further research needed to confirm efficacy |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume